(3-Ethoxypyridin-4-yl)methanamine

描述

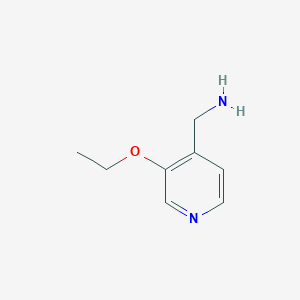

(3-Ethoxypyridin-4-yl)methanamine is a pyridine derivative with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.20 g/mol . Its structure features a pyridine ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and an aminomethyl group (-CH₂NH₂) at the 4-position (Figure 1). This compound is cataloged under CAS 1508480-51-0 and is utilized in medicinal chemistry research, particularly in the development of receptor ligands and enzyme inhibitors .

属性

IUPAC Name |

(3-ethoxypyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-8-6-10-4-3-7(8)5-9/h3-4,6H,2,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHARAWFWKBVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(3-Ethoxypyridin-4-yl)methanamine, a compound identified by its CAS number 1508480-51-0, has garnered attention for its various biological activities, particularly its role as a potassium channel blocker and its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound features a pyridine ring substituted with an ethoxy group and an amine functional group. Its molecular structure allows it to interact with various biological targets, influencing its pharmacological profile.

Potassium Channel Blockade

One of the primary biological activities of this compound is its ability to block potassium channels. This action can lead to various physiological effects, including modulation of neuronal excitability and potential neuroprotective properties. Studies have shown that the compound inhibits specific oxidase enzymes, which play a role in cellular signaling pathways .

The mechanism by which this compound exerts its biological effects primarily involves interaction with ion channels and enzymes. By blocking potassium channels, it may alter the membrane potential of neurons, leading to changes in neurotransmitter release and neuronal excitability. Additionally, the compound's ability to inhibit oxidase enzymes can influence oxidative stress responses within cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively modulate cellular responses in various assays. For example, it has been tested for its effects on cell viability under oxidative stress conditions. The results indicated that the compound could enhance cell survival rates compared to untreated controls, suggesting a protective role against oxidative damage.

Structure-Activity Relationships

Research into structure-activity relationships (SAR) for similar compounds has provided insights into how modifications to the pyridine ring or amine group can enhance biological activity. For instance, compounds with electron-donating groups at specific positions on the pyridine ring showed increased potency in inhibiting target enzymes . This information can guide future synthesis efforts aimed at optimizing this compound for improved therapeutic efficacy.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potassium channel blockade; potential neuroprotection | Inhibition of potassium channels; oxidase inhibition |

| URMC-099 | Neuroprotective; MAP4K inhibition | Targeting MAP4K pathways |

| Other potassium channel blockers | Varies; often related to cardiac or neuronal effects | Modulation of ion channel activity |

Future Directions

The ongoing research into this compound suggests several avenues for further exploration:

- In Vivo Studies : Conducting animal studies to assess the neuroprotective effects and pharmacokinetics of this compound.

- Therapeutic Applications : Investigating potential applications in treating neurodegenerative diseases or conditions associated with potassium channel dysregulation.

- Synthetic Modifications : Exploring structural modifications to enhance potency and selectivity towards specific biological targets.

相似化合物的比较

Structural Analogues with Varied Substituents

The following table compares (3-Ethoxypyridin-4-yl)methanamine with pyridine derivatives differing in substituents:

Key Observations :

- Substituent Effects : Ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups are electron-donating, enhancing the pyridine ring's electron density. Ethoxy’s longer alkyl chain increases lipophilicity compared to methoxy .

- Biological Relevance : Methoxy derivatives like (3-Methoxypyridin-4-yl)methanamine hydrochloride are used in drug development due to improved bioavailability as salts .

- Steric Considerations : Bulkier groups (e.g., cyclopropylmethoxy) reduce metabolic degradation but may hinder receptor binding .

Comparison with Heterocyclic Amines

This compound shares functional similarities with other heterocyclic amines:

N-(4-Methoxybenzyl)-1-phenyl-1-(pyridin-4-yl)methanamine (C₂₀H₂₁N₂O): Features a benzyl group and phenyl ring, increasing molecular weight (297.40 g/mol) and complexity.

2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (C₁₄H₁₅N₅O₂):

- Contains a triazolopyridazine core, offering distinct hydrogen-bonding capabilities.

- Used in agrochemical research, highlighting divergent applications compared to simpler pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。